molecular formula C20H22N4O B6467509 4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine CAS No. 2640896-41-7

4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine

Cat. No.: B6467509
CAS No.: 2640896-41-7
M. Wt: 334.4 g/mol
InChI Key: ODAJSBZWCVUIIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a benzyl group and a 2-methylimidazo[1,2-b]pyridazine-6-carbonyl moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine typically involves multiple steps, starting with the construction of the imidazo[1,2-b]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2,3-diaminopyridine derivatives

Industrial Production Methods: On an industrial scale, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine may serve as a tool for studying biological processes. Its interactions with various biomolecules can provide insights into cellular mechanisms and pathways.

Medicine: This compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its potential as a kinase inhibitor makes it a candidate for the treatment of diseases such as cancer and multiple myeloma.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and pharmaceuticals. Its versatility and reactivity make it a valuable component in various chemical processes.

Comparison with Similar Compounds

  • Imidazo[1,2-b]pyridazine derivatives

  • Piperidine derivatives

  • Benzyl-substituted compounds

Uniqueness: 4-Benzyl-1-{2-methylimidazo[1,2-b]pyridazine-6-carbonyl}piperidine stands out due to its specific structural features, which confer unique chemical and biological properties compared to other similar compounds. Its combination of the imidazo[1,2-b]pyridazine core with the piperidine ring and benzyl group provides a distinct profile that can be leveraged in various applications.

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(2-methylimidazo[1,2-b]pyridazin-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O/c1-15-14-24-19(21-15)8-7-18(22-24)20(25)23-11-9-17(10-12-23)13-16-5-3-2-4-6-16/h2-8,14,17H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAJSBZWCVUIIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)C(=O)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.